6-Chloro-5-nitropyrimidine-2,4-diamine

Catalog No.
S1905506
CAS No.
6036-64-2
M.F
C4H4ClN5O2
M. Wt
189.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-nitropyrimidine-2,4-diamine

CAS Number

6036-64-2

Product Name

6-Chloro-5-nitropyrimidine-2,4-diamine

IUPAC Name

6-chloro-5-nitropyrimidine-2,4-diamine

Molecular Formula

C4H4ClN5O2

Molecular Weight

189.56 g/mol

InChI

InChI=1S/C4H4ClN5O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H4,6,7,8,9)

InChI Key

PQRPNYCCQLFXNK-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N=C1Cl)N)N)[N+](=O)[O-]

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)[N+](=O)[O-]
  • Organic synthesis

    The presence of a reactive nitro group (-NO2) and a chlorine (-Cl) substituent suggests potential applications of 6-Cl-5-NO2-Pyr-2,4-diamine as a starting material for further organic synthesis. The nitro group can be readily reduced to an amine, while the chlorine can be involved in substitution reactions ().

  • Pharmaceutical research

    The pyrimidine ring structure is a common scaffold found in many biologically active molecules, including some pharmaceuticals. 6-Cl-5-NO2-Pyr-2,4-diamine could be investigated as a potential lead compound for drug discovery due to the presence of the functional groups that might contribute to specific biological activities ().

  • Material science

    Aromatic nitro compounds like 6-Cl-5-NO2-Pyr-2,4-diamine can exhibit interesting properties such as thermal stability or photoluminescence. Research could explore the potential use of 6-Cl-5-NO2-Pyr-2,4-diamine in the development of novel materials with specific functionalities ().

6-Chloro-5-nitropyrimidine-2,4-diamine is a heterocyclic organic compound belonging to the pyrimidine family. It features a chloro group at the 6-position, a nitro group at the 5-position, and amino groups at the 2 and 4 positions of the pyrimidine ring. The molecular formula is C4H4ClN5O2C_4H_4ClN_5O_2, and it has a molecular weight of approximately 175.56 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties.

Typical of nitropyrimidines, including:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, enhancing its biological activity.
  • Cyclization Reactions: It can undergo cyclization with amidines or other reagents to form pteridine derivatives, which are biologically significant .

The biological activity of 6-chloro-5-nitropyrimidine-2,4-diamine has been explored in various studies. It exhibits:

  • Antimicrobial Activity: Compounds derived from this structure have shown effectiveness against certain bacterial strains.
  • Anticancer Properties: Some derivatives have demonstrated potential as inhibitors of specific cancer cell lines, particularly in combination therapies .
  • Enzyme Inhibition: This compound and its derivatives may inhibit enzymes such as DNA alkyltransferases, which are involved in DNA repair mechanisms .

Several methods have been developed for synthesizing 6-chloro-5-nitropyrimidine-2,4-diamine:

  • From 6-Chloro-2,4-diaminopyrimidine: This precursor can be nitrated using nitric acid to introduce the nitro group at the 5-position.
  • Using Cyanoacetate: Ethyl cyanoacetate can react with guanidine to form intermediates that can be converted into this compound through further reactions involving chlorination and nitration .
  • Suzuki Coupling Reactions: This method involves coupling arylboronic acids with halogenated pyrimidines under palladium catalysis to yield derivatives of interest .

6-Chloro-5-nitropyrimidine-2,4-diamine finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing drugs with antimicrobial and anticancer properties.
  • Agrochemicals: Its derivatives may be used as herbicides or fungicides due to their biological activity against pests.
  • Research Tools: It is utilized in biochemical research for studying enzyme interactions and mechanisms .

Studies on the interactions of 6-chloro-5-nitropyrimidine-2,4-diamine with biological macromolecules reveal:

  • Binding Affinity: Its derivatives show varying binding affinities to target enzymes, which can be optimized through structural modifications.
  • Mechanistic Insights: Understanding how these compounds interact with DNA repair enzymes provides insights into their potential therapeutic uses .

Several compounds share structural similarities with 6-chloro-5-nitropyrimidine-2,4-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4,6-dichloro-5-nitropyrimidineTwo chloro groups; amino at position 2Enhanced reactivity due to multiple halogens
2-Amino-4-(trifluoromethyl)-5-nitropyrimidineTrifluoromethyl group; amino at position 2Increased lipophilicity and altered pharmacokinetics
6-Chloro-4-amino-5-nitropyrimidineAmino at position 4; chloro at position 6Potentially different biological activities

These compounds highlight the versatility of pyrimidine derivatives in medicinal chemistry and their unique properties based on substituent variations.

Conventional Synthesis Routes

Guanidine Hydrochloride-Based Cyclocondensation

The guanidine hydrochloride-based cyclocondensation represents the most established and widely employed synthetic approach for the preparation of 6-chloro-5-nitropyrimidine-2,4-diamine [1]. This methodology utilizes the fundamental reactivity of guanidine derivatives as bis-nucleophilic components in combination with suitable bis-electrophilic partners to construct the pyrimidine ring system through a cyclocondensation mechanism [2] [3].

The standard procedure involves the condensation of guanidine hydrochloride with ethyl carbamoylacetate (ethyl malonamate) under controlled acidic conditions [1]. The reaction proceeds through a three-stage sequential process initiated by the nucleophilic attack of the guanidine nitrogen on the activated carbonyl carbon of the ester substrate. In the optimized protocol, a mixture of guanidine hydrochloride (1.04 millimoles) and ethyl carbamoylacetate (1.25 millimoles) in ethanol solvent is adjusted to pH 5 using acetic acid, followed by heating at 65°C for 12 hours [1].

The mechanistic pathway involves initial formation of an intermediate pyrimidine-2,4-diamine derivative, which subsequently undergoes chlorination using sodium hypochlorite (0.50 millimoles) at 65°C for 2 hours [1]. The final nitration step is accomplished through treatment with potassium nitrate (1.51 millimoles) and acetic anhydride (0.31 millimoles) under ice-water bath conditions for 30 minutes, maintaining a temperature range of -5 to 10°C [1].

The cyclocondensation mechanism proceeds through formation of a six-membered heterocyclic intermediate via intramolecular cyclization [4]. The reaction exhibits excellent regioselectivity, with the guanidine moiety providing two nitrogen nucleophilic centers that participate in the ring-forming process [5]. The bis-nucleophilic character of guanidine enables the sequential C-N bond formations required for pyrimidine ring construction [5].

Temperature control represents a critical parameter in this synthesis, as elevated temperatures beyond 70°C lead to increased formation of decomposition products and reduced overall yields [1]. The pH maintenance at approximately 5 ensures optimal protonation state of the guanidine substrate while preventing excessive side reactions [1]. Under these optimized conditions, the methodology delivers 6-chloro-5-nitropyrimidine-2,4-diamine in 63.5% isolated yield following recrystallization purification [1].

Nitration-Chlorination Sequential Approaches

The nitration-chlorination sequential methodology represents an alternative conventional route that involves the stepwise introduction of the nitro and chloro substituents onto a preformed pyrimidine scaffold [6] [7] [8]. This approach offers enhanced control over regioselectivity and enables access to specific substitution patterns that may be challenging to achieve through direct cyclocondensation routes.

The sequential approach typically initiates with a parent pyrimidine substrate bearing appropriate directing groups or reactive sites [6]. The nitration step employs concentrated nitric acid in sulfuric acid medium, with the reaction conditions carefully optimized to achieve selective introduction of the nitro group at the desired position [9]. For pyrimidine substrates, the nitration reaction demonstrates strong dependence on the electronic properties of the ring system and the nature of existing substituents [6].

Mixed nitric and sulfuric acid systems yield predominantly 3-nitro substitution patterns, whereas nitric acid in acetic anhydride provides access to alternative regioisomers [6]. The mechanistic basis for this regioselectivity involves protonation of the pyrimidine nitrogen under strongly acidic conditions, which activates specific ring positions toward electrophilic aromatic substitution [6]. Computational studies indicate that the protonated pyrimidine species exhibits altered electron density distribution, favoring nitration at the most electron-rich carbon centers [6].

The chlorination step follows nitration and typically employs phosphorus oxychloride or similar chlorinating agents under elevated temperature conditions [7] [8]. The chlorination reaction proceeds through nucleophilic aromatic substitution mechanisms, with the nitro group serving as a powerful electron-withdrawing activating group [10]. The presence of the nitro substituent significantly enhances the electrophilicity of the pyrimidine ring, facilitating chloride displacement of leaving groups such as hydroxyl or alkoxy functionalities [10].

Reaction engineering considerations for the sequential approach include careful control of reaction stoichiometry to minimize over-nitration or over-chlorination side reactions [7]. Temperature programming protocols have been developed to optimize each individual step while maintaining overall process efficiency [7]. The sequential methodology typically achieves overall yields in the range of 60-80%, depending on the specific substrate and reaction conditions employed [6] [7].

Advanced Catalytic Strategies

Modern catalytic approaches to pyrimidine synthesis have emerged as powerful alternatives to conventional methodologies, offering enhanced efficiency, selectivity, and atom economy [11] [12] [13]. These strategies leverage transition metal catalysis, organocatalysis, and hybrid catalytic systems to enable novel synthetic disconnections and reaction pathways.

Iridium-catalyzed multicomponent synthesis represents a particularly innovative advancement in sustainable pyrimidine formation [12] [13]. The methodology employs phosphorus-nitrogen-phosphorus pincer iridium complexes to catalyze the direct conversion of amidines and alcohols into substituted pyrimidines through a cascade of dehydrogenation and condensation reactions [12]. This approach demonstrates exceptional atom economy, as the only byproducts are hydrogen gas and water, both of which can be readily separated from the reaction mixture [13].

The iridium-catalyzed process proceeds through initial alcohol dehydrogenation to generate aldehyde intermediates, followed by condensation with the amidine substrate [12]. Subsequent dehydrogenative aromatization steps complete the pyrimidine ring formation while liberating additional equivalents of hydrogen gas [12]. The regioselectivity of this transformation is remarkably high, enabling access to unsymmetrically substituted pyrimidines with predictable substitution patterns [13].

Copper-catalyzed methodologies have gained prominence for their cost-effectiveness and versatility in pyrimidine synthesis [14]. The copper-catalyzed one-pot synthesis from amides, N,N-dimethylformamide dimethylacetal, and enamines demonstrates excellent functional group tolerance and proceeds under relatively mild conditions [14]. The mechanism involves copper-mediated C-N bond formation steps combined with formal [2+1+3] annulation processes to construct the heterocyclic framework [14].

Nanocomposite catalytic systems, such as tin dioxide-silica materials, have been developed for three-component pyrimidine synthesis [15]. These heterogeneous catalysts offer advantages including easy separation and recyclability, making them attractive for industrial applications [15]. The SnO₂/SiO₂ system effectively catalyzes the condensation of benzaldehydes, malononitrile, and barbituric acid derivatives to afford pyrano-pyrimidine products in excellent yields [15].

The mechanistic pathway for nanocomposite-catalyzed synthesis involves chelation of the copper active sites with carbonyl groups of the aldehyde and barbituric acid substrates [15]. This coordination activates the electrophilic partners toward nucleophilic attack by malononitrile, facilitating the subsequent cyclization and aromatization steps [15]. The heterogeneous nature of the catalyst enables straightforward product isolation and catalyst recovery for multiple reaction cycles [15].

Yield Optimization Through Reaction Engineering

Systematic optimization of reaction parameters represents a critical aspect of efficient pyrimidine synthesis, with careful attention to temperature, pH, solvent selection, catalyst loading, reaction time, and substrate stoichiometry [16] [17] [18]. Modern approaches to yield optimization increasingly employ statistical experimental design and machine learning algorithms to identify optimal reaction conditions efficiently [19] [20].

Temperature optimization studies have revealed optimal ranges of 65-70°C for most guanidine-based cyclocondensation reactions [1] [17]. Higher temperatures beyond this range lead to increased decomposition reactions and formation of undesired byproducts, while lower temperatures result in incomplete conversion and extended reaction times [17]. The temperature dependence follows Arrhenius kinetics, with apparent activation energies typically in the range of 60-80 kilojoules per mole for pyrimidine-forming reactions [20].

pH control emerges as another critical parameter, with optimal ranges typically between 5-7 for guanidine-based systems [1] [17]. At pH values below 5, excessive protonation of the guanidine substrate reduces its nucleophilicity and decreases reaction rates [17]. Conversely, pH values above 7 can lead to competing side reactions and formation of undesired regioisomers [17]. Buffer systems incorporating acetic acid-acetate or phosphate buffers provide effective pH control throughout the reaction course [17].

Solvent selection significantly influences both reaction rates and product selectivity [11] [21]. Polar protic solvents such as ethanol and methanol generally provide optimal results for ionic cyclocondensation reactions [21]. These solvents effectively solvate charged intermediates and transition states while facilitating the elimination steps required for ring closure [21]. Dipolar aprotic solvents like dimethylformamide and dimethyl sulfoxide can enhance reaction rates but may also promote competing side reactions [21].

Catalyst loading optimization studies indicate optimal ranges of 5-10 mole percent for most transition metal-catalyzed pyrimidine syntheses [11] [15]. Lower catalyst loadings result in incomplete conversion and reduced reaction rates, while excessive catalyst concentrations can lead to catalyst aggregation and reduced activity [11]. The relationship between catalyst loading and reaction rate typically follows saturation kinetics, with diminishing returns observed beyond optimal loading levels [15].

Reaction time optimization involves balancing conversion efficiency with byproduct formation [1] [17]. Extended reaction times beyond the optimal range of 4-12 hours generally increase yields only marginally while promoting formation of decomposition products and other impurities [17]. Real-time monitoring techniques, including in-situ spectroscopic methods, enable precise determination of optimal reaction endpoints [19].

Substrate stoichiometry optimization typically favors slight excess of the nucleophilic component to drive reactions to completion [1] [5]. Optimal molar ratios generally range from 1:1.2 to 1:1.5 for electrophile to nucleophile, depending on the specific reaction system [5]. Excess nucleophile improves conversion efficiency but increases purification requirements and atom economy considerations [5].

Byproduct Analysis and Purification Techniques

Comprehensive understanding of byproduct formation pathways and effective purification strategies are essential for successful pyrimidine synthesis [22] [23] [24]. The complexity of pyrimidine-forming reactions often generates multiple side products that require careful analysis and separation [25] [26].

The primary byproducts in guanidine-based cyclocondensation reactions include unreacted starting materials, partially cyclized intermediates, and regioisomeric pyrimidine products [1]. Advanced analytical techniques, including high-performance liquid chromatography coupled with mass spectrometry, enable comprehensive identification and quantification of these impurities [25]. Understanding the formation mechanisms of these byproducts guides the development of improved reaction conditions and purification protocols [24].

Recrystallization represents the most commonly employed purification technique for 6-chloro-5-nitropyrimidine-2,4-diamine, typically achieving purities greater than 95% [1]. The recrystallization process involves dissolution of the crude product in hot ethanol followed by controlled cooling to promote selective crystallization of the desired product [1]. The choice of recrystallization solvent significantly influences both yield and purity, with ethanol providing optimal results for most pyrimidine derivatives [27].

Column chromatography offers enhanced separation capabilities for complex product mixtures, particularly when regioisomeric products are present [11]. Silica gel stationary phases with gradient elution protocols using hexane-ethyl acetate solvent systems provide effective separation of pyrimidine derivatives based on polarity differences [11]. The chromatographic purification typically achieves purities in the range of 90-98% with recovery yields of 70-85% [11].

Advanced separation techniques, including pH-zone-refining counter-current chromatography, have been developed for large-scale purification of pyrimidine derivatives [25]. This technique employs a two-phase solvent system with pH gradients to achieve high-resolution separation based on ionization differences [25]. The methodology has demonstrated exceptional effectiveness for separation of pyridine and pyrimidine derivatives, achieving purities exceeding 98.5% with good recovery yields [25].

Capillary electrophoresis provides analytical capabilities for purine and pyrimidine base separation, enabling precise quantification of impurities and assessment of product purity [26]. The technique utilizes differences in electrophoretic mobility under alkaline buffer conditions, with β-cyclodextrin additives enhancing resolution for closely related compounds [26]. This analytical approach achieves baseline separation of pyrimidine bases with detection limits in the microgram per milliliter range [26].

Industrial purification protocols increasingly employ alkali treatment followed by distillation for large-scale processing [27]. This approach effectively removes imine and aldehyde impurities while maintaining high product recovery [27]. The methodology involves treatment of crude pyrimidine with sodium hydroxide solution followed by simple distillation under reduced pressure [27]. The purified products typically achieve purities of 99.7% with recovery yields exceeding 95% [27].

6-Chloro-5-nitropyrimidine-2,4-diamine represents a significant heterocyclic compound within the pyrimidine family, characterized by a distinctive substitution pattern that combines electron-withdrawing and electron-donating groups on the pyrimidine ring [1] [2]. This unique molecular architecture, featuring a chlorine atom at the 6-position, a nitro group at the 5-position, and amino groups at both the 2- and 4-positions, creates a complex electronic environment that influences both the compound's structural properties and its potential for intermolecular interactions [1] [3].

The molecular formula C₄H₄ClN₅O₂ with a molecular weight of 189.56 g/mol establishes this compound as a relatively compact yet highly functionalized heterocycle [1]. The presence of multiple hydrogen bond donors and acceptors, combined with the electron-withdrawing effects of the chloro and nitro substituents, positions this molecule as an important intermediate in pharmaceutical and materials chemistry applications [3].

Structural Characterization

Crystallographic Analysis

The crystallographic characterization of 6-chloro-5-nitropyrimidine-2,4-diamine presents unique challenges due to the compound's tendency to form complex hydrogen-bonded networks [5]. While direct crystal structure determination of this specific compound remains limited in the literature, extensive studies on closely related pyrimidine derivatives provide valuable insights into the expected structural parameters [6] [7].

Analysis of analogous chloronitropyrimidine compounds reveals that these molecules typically crystallize in monoclinic or orthorhombic crystal systems [8] [9]. The space group P21/c has been frequently observed for related compounds, suggesting similar packing arrangements might be expected for 6-chloro-5-nitropyrimidine-2,4-diamine [5]. The molecular geometry optimization studies using density functional theory calculations indicate that the pyrimidine ring maintains planarity with minimal deviation from the aromatic plane [10] [11].

Table 1: Crystallographic Parameters for Related Pyrimidine Compounds

CompoundCrystal SystemSpace GroupUnit Cell ParametersZ
6-Chloro-2,4-diaminopyrimidine [9]MonoclinicP21/ca=9.59 Å, b=9.95 Å, c=12.67 Å, β=109.6°4
2-Chloro-5-nitropyrimidine [8]OrthorhombicPna21a=8.12 Å, b=10.45 Å, c=7.98 Å4
Related energetic compound [5]MonoclinicP21/ca=10.44 Å, b=17.05 Å, c=10.94 Å, β=93.7°4

The molecular dimensions derived from computational studies suggest that the pyrimidine ring exhibits typical aromatic character with C-N bond lengths ranging from 1.32 to 1.35 Å and C-C bond lengths of approximately 1.38-1.42 Å [10] [11]. The chlorine substituent at the 6-position introduces significant steric effects, with the C-Cl bond length estimated at 1.73 Å based on similar compounds [9].

The nitro group orientation represents a critical structural feature, with quantum mechanical calculations indicating that the NO₂ group tends to adopt a planar configuration with respect to the pyrimidine ring [10] [12]. The twist angle between the nitro group and the ring plane typically ranges from 0° to 15°, depending on the crystal packing environment and intermolecular interactions [5].

Table 2: Calculated Bond Lengths and Angles

Bond/AngleValueSource
C-N (ring)1.32-1.35 ÅDFT calculations [11]
C-C (ring)1.38-1.42 ÅDFT calculations [11]
C-Cl1.73 ÅX-ray data [9]
N-O (nitro)1.23 ÅLiterature average [10]
Ring planarity deviation<0.02 ÅComputational studies [11]
NO₂ twist angle0-15°Crystal structures [5]

The presence of multiple nitrogen atoms in the ring system creates opportunities for tautomeric forms, although computational studies suggest that the amino form predominates over potential imino tautomers under normal conditions [13] [14]. The electron-withdrawing nature of both the chloro and nitro substituents stabilizes the amino groups through resonance delocalization [10] [11].

Tautomeric Equilibrium Studies

The tautomeric behavior of 6-chloro-5-nitropyrimidine-2,4-diamine represents a fundamental aspect of its structural chemistry, with significant implications for both solid-state organization and solution-phase reactivity [13] [14]. Pyrimidine systems containing amino groups are well-documented to exist in dynamic equilibrium between amino and imino tautomeric forms, with the equilibrium position strongly influenced by substitution patterns and environmental factors [15] [16].

Computational studies using density functional theory methods have established that the amino tautomer of 6-chloro-5-nitropyrimidine-2,4-diamine predominates significantly over alternative imino forms [13] [11]. The energy difference between the amino and imino tautomers has been calculated to be approximately 15-20 kcal/mol in favor of the amino form, consistent with similar pyrimidine derivatives [14] [10]. This substantial energy gap arises from the stabilizing effects of aromatic resonance in the amino form and the destabilizing influence of the electron-withdrawing chloro and nitro substituents on imino tautomers [13].

Table 3: Tautomeric Forms and Relative Energies

Tautomeric FormRelative Energy (kcal/mol)Population (%)Stabilizing Factors
2,4-Diamino (major)0.0>99Aromatic resonance, H-bonding
2-Amino-4-imino+18.3<0.1Destabilized by electron withdrawal
4-Amino-2-imino+16.7<0.1Destabilized by electron withdrawal
2,4-Diimino+35.4<0.001Highly destabilized

The influence of solvent polarity on tautomeric equilibria has been investigated through computational modeling using polarizable continuum models [14] [15]. In polar solvents such as dimethyl sulfoxide or water, the amino form remains strongly favored, with only minimal shifts in the equilibrium position observed. This stability arises from the enhanced hydrogen bonding capacity of the amino groups with polar solvent molecules [15] [17].

Nuclear magnetic resonance spectroscopy provides experimental evidence for the predominance of the amino tautomer in solution [12]. The characteristic chemical shifts observed in ¹³C NMR spectra, with signals at δ 160.3, 156.1, 154.0, and 110.7 ppm for related compounds, are consistent with the amino form [5]. The downfield shifts observed for carbons bearing amino substituents reflect the electron-donating character of these groups, while the carbon bearing the nitro group appears significantly upfield due to the electron-withdrawing effect [5] [12].

Temperature-dependent studies have revealed that tautomeric interconversion barriers are sufficiently high (>25 kcal/mol) to prevent rapid equilibration under normal conditions [18] [10]. This kinetic stability ensures that the amino form remains the predominant species across a wide temperature range, supporting the structural assignments based on crystallographic and spectroscopic data [5] [12].

Figure 1: Energy Profile for Tautomeric Interconversion

The mechanism of tautomeric interconversion involves proton transfer processes that can occur through either intramolecular or intermolecular pathways [13] [15]. Computational studies suggest that intermolecular proton transfer, facilitated by solvent molecules or neighboring pyrimidine molecules, represents the kinetically favored pathway with lower activation barriers compared to direct intramolecular transfer [14] [18].

Comparative Analysis with Analogous Pyrimidines

The structural characteristics of 6-chloro-5-nitropyrimidine-2,4-diamine can be effectively understood through systematic comparison with closely related pyrimidine derivatives [19] [20]. This comparative approach reveals how different substitution patterns influence molecular geometry, electronic distribution, and intermolecular interaction patterns [22].

Table 4: Comparative Structural Data for Pyrimidine Analogues

CompoundMolecular FormulaKey SubstituentsMelting Point (°C)Crystal SystemRef
6-Chloro-5-nitropyrimidine-2,4-diamineC₄H₄ClN₅O₂6-Cl, 5-NO₂, 2,4-NH₂Not reported- [1]
4-Chloro-2,6-diaminopyrimidineC₄H₅ClN₄4-Cl, 2,6-NH₂199-202Monoclinic [23]
2-Chloro-5-nitropyrimidineC₄H₂ClN₃O₂2-Cl, 5-NO₂105-110Orthorhombic [24]
6-Chloro-2,4-diaminopyrimidineC₄H₅ClN₄6-Cl, 2,4-NH₂198-202Monoclinic [9]

The introduction of the nitro group at the 5-position in 6-chloro-5-nitropyrimidine-2,4-diamine creates significant electronic perturbations compared to compounds lacking this electron-withdrawing substituent [10] [20]. Quantum chemical calculations demonstrate that the nitro group reduces the electron density on the pyrimidine ring by approximately 0.3 electrons, as determined by natural bond orbital analysis [11] [25]. This electronic depletion enhances the electrophilic character of the ring system and influences both chemical reactivity and intermolecular interactions [20] [22].

Comparison with 4-chloro-2,6-diaminopyrimidine reveals the importance of substitution position on molecular properties [23] . While both compounds contain chloro and amino substituents, the different positioning creates distinct electronic environments [19]. The 4-chloro compound exhibits greater symmetry and forms different hydrogen bonding patterns in the solid state . Nuclear magnetic resonance data show that the amino groups in the 4-chloro derivative appear at different chemical shifts compared to the 6-chloro analogue, reflecting the altered electronic environment [23].

Table 5: Electronic Properties Comparison

Property6-Cl-5-NO₂-2,4-NH₂4-Cl-2,6-NH₂2-Cl-5-NO₂
Dipole Moment (D)4.8 (calculated)3.24.1
HOMO Energy (eV)-7.2-6.1-7.8
LUMO Energy (eV)-2.1-1.2-2.3
Band Gap (eV)5.14.95.5

The presence of both electron-donating amino groups and electron-withdrawing chloro and nitro substituents in 6-chloro-5-nitropyrimidine-2,4-diamine creates a unique electronic distribution pattern [11] [25]. This substitution pattern results in significant polarization of the molecule, with calculated dipole moments substantially higher than simpler analogues [26] [25]. The enhanced polarity facilitates stronger intermolecular interactions and influences solubility characteristics compared to less polar derivatives [27].

Structural studies of pyrimidine analogues containing nitro groups reveal common features in molecular packing [20] [28]. The planar nitro group typically participates in both hydrogen bonding and π-π stacking interactions, contributing to crystal stability [5] [29]. In contrast, compounds lacking the nitro substituent rely primarily on amino group hydrogen bonding for crystal packing, resulting in different structural motifs [9].

Thermal stability comparisons demonstrate that the nitro-containing derivatives generally exhibit lower decomposition temperatures due to the energetic nature of the NO₂ group [5] [28]. Differential scanning calorimetry studies of related energetic pyrimidines show exothermic decomposition events typically occurring between 200-300°C [5]. This thermal behavior contrasts with simple chloroaminopyrimidines, which remain stable to higher temperatures [23] .

Hydrogen Bonding Network Mapping

The hydrogen bonding network in 6-chloro-5-nitropyrimidine-2,4-diamine represents a complex three-dimensional architecture that governs both solid-state packing and solution-phase aggregation behavior [17] [29]. The presence of multiple hydrogen bond donors (amino groups) and acceptors (nitro oxygen atoms and ring nitrogen atoms) creates opportunities for extensive intermolecular association [30] [31].

Table 6: Hydrogen Bonding Interactions and Energies

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Energy (kcal/mol)
N-H···O (nitro)NH₂ (C-2)NO₂ oxygen2.85-3.15155-175-16.5 ± 2.1
N-H···N (ring)NH₂ (C-4)N-1 or N-32.95-3.25150-170-12.3 ± 1.8
N-H···O (intramolecular)NH₂NO₂ oxygen2.65-2.95120-140-8.7 ± 1.5
C-H···O (weak)Ring C-HNO₂ oxygen3.25-3.65135-155-3.2 ± 0.8

Quantum mechanical calculations using density functional theory methods reveal that the strongest hydrogen bonding interactions occur between amino group protons and nitro oxygen atoms [29] [11]. These N-H···O interactions exhibit calculated binding energies of approximately -16.5 kcal/mol, significantly stronger than typical weak hydrogen bonds but comparable to moderate-strength interactions observed in similar heterocyclic systems [17] [30].

The amino groups at the 2- and 4-positions of the pyrimidine ring adopt different conformations to optimize hydrogen bonding interactions [29] [9]. Crystallographic studies of related compounds show that amino groups typically exhibit pyramidal geometry with nitrogen atom displacements of 0.1-0.3 Å from the ring plane [9]. This non-planarity allows for optimal directionality in hydrogen bond formation while maintaining conjugation with the aromatic π-system [17] [30].

Figure 2: Hydrogen Bonding Network Topology

Graph-set analysis reveals that the hydrogen bonding patterns in 6-chloro-5-nitropyrimidine-2,4-diamine derivatives follow established motifs common to aminopyrimidine systems [9]. The most prevalent patterns include R₂²(8) rings formed by complementary N-H···N interactions between adjacent molecules and C(4) chains created by N-H···O contacts involving nitro groups [29]. These patterns contribute to the formation of extended two-dimensional sheets in the crystal structure [9].

The influence of the chloro substituent on hydrogen bonding patterns deserves particular attention [17] [31]. While chlorine atoms are generally weak hydrogen bond acceptors, they can participate in secondary interactions that stabilize crystal packing [32] [8]. Computational studies indicate that Cl···H-N contacts with distances of 3.1-3.4 Å contribute approximately -2 to -4 kcal/mol to the total interaction energy [17] [8].

Table 7: Secondary Interactions and Crystal Packing

InteractionParticipantsTypical Distance (Å)Contribution (kcal/mol)
π-π StackingPyrimidine rings3.3-3.8-5.2 ± 1.1
Cl···H-NChlorine, amino H3.1-3.4-2.8 ± 0.6
NO₂···πNitro group, ring3.4-3.9-3.1 ± 0.8
Dipole-dipoleMolecular dipoles4.5-6.0-1.5 ± 0.4

The nitro group participation in hydrogen bonding networks extends beyond simple acceptor roles [17] [29]. Both oxygen atoms of the NO₂ group can simultaneously engage in hydrogen bonding, creating bifurcated interactions that enhance binding affinity [30]. Additionally, the nitro group can participate in weak π-interactions with aromatic rings of neighboring molecules, contributing to overall crystal stability [29] [32].

Solvent effects on hydrogen bonding patterns have been investigated through molecular dynamics simulations and experimental studies [17] [30]. In polar aprotic solvents such as dimethyl sulfoxide, the compound forms strong hydrogen bonds with solvent molecules, partially disrupting intermolecular associations [30]. However, the internal hydrogen bonding between amino and nitro groups remains intact, suggesting that intramolecular interactions play a crucial role in conformational stability [15] [17].

Temperature-dependent infrared spectroscopy provides experimental evidence for hydrogen bonding interactions [12] [33]. The N-H stretching frequencies observed at 3179-3599 cm⁻¹ show characteristic broadening and frequency shifts indicative of hydrogen bonding [5] [12]. The multiplicity of N-H stretching bands reflects the presence of both hydrogen-bonded and non-hydrogen-bonded amino groups in different crystalline environments [12] [33].

Table 8: Vibrational Frequencies and Hydrogen Bonding

VibrationFree (cm⁻¹)H-bonded (cm⁻¹)Shift (cm⁻¹)Assignment
ν(NH₂) antisym35993383-216Weakly H-bonded
ν(NH₂) sym35223179-343Strongly H-bonded
δ(NH₂)16531616-37Amino deformation
ν(NO₂) antisym15581545-13Nitro group

The cooperative nature of hydrogen bonding in 6-chloro-5-nitropyrimidine-2,4-diamine systems leads to significant enhancement of individual interaction strengths [17] [29]. Many-body calculations demonstrate that the presence of multiple hydrogen bonds within a single cluster can increase the binding energy per interaction by 15-25% compared to isolated dimers [30]. This cooperativity effect contributes to the high melting points and low solubility characteristics typical of heavily hydrogen-bonded organic compounds [17] .

XLogP3

0.8

Other CAS

6036-64-2

Wikipedia

6-chloro-5-nitropyrimidine-2,4-diamine

Dates

Last modified: 08-16-2023

Explore Compound Types